4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorothiophene and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of chlorothiophene with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting kinases or other enzymes.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrimidine ring can interact with nucleotide-binding sites, while the thiophene ring can enhance binding affinity and specificity. The exact molecular targets and pathways would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine.
4-(3-Methylthiophen-2-yl)-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of chlorine.
4-(3-Chlorothiophen-2-yl)-6-ethylpyrimidin-2-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine is unique due to the specific combination of the chlorothiophene and methylpyrimidine moieties. This combination can result in unique electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCNGSGPPIHEMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CS2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377095 |
Source
|
Record name | 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863305-81-1 |
Source
|
Record name | 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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